![molecular formula C17H14N2O3S3 B2937456 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2097913-11-4](/img/structure/B2937456.png)
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as compound 1, is a small molecule that has shown promising results in scientific research applications.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. The structural recognition through analytical and spectral studies indicates potential applications in developing antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Cytotoxicity and Anti-tumor Applications
- Benzenesulfonamides with substituted benzaldehydes have shown cytotoxic activities and potential as carbonic anhydrase inhibitors, important for anti-tumor activity studies. The trimethoxy and hydroxy derivatives, in particular, exhibited interesting cytotoxic activities, hinting at their use in cancer treatment research (Gul et al., 2016).
properties
IUPAC Name |
4-cyano-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c18-10-13-3-5-15(6-4-13)25(21,22)19-12-17(20,14-7-9-23-11-14)16-2-1-8-24-16/h1-9,11,19-20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBCTMDNXQTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
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